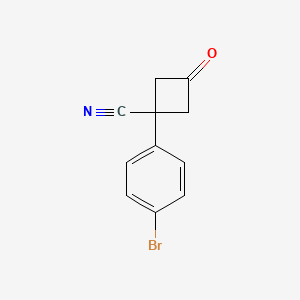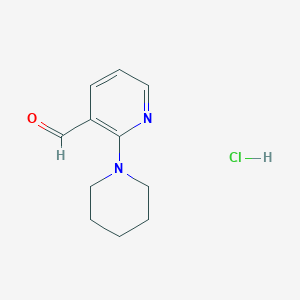
1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile
Descripción general
Descripción
1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile is an organic compound characterized by a cyclobutane ring substituted with a 4-chlorophenyl group, a ketone group, and a nitrile group
Métodos De Preparación
The synthesis of 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile typically involves the following steps:
Cyclobutane Formation: The cyclobutane ring can be synthesized through [2+2] cycloaddition reactions involving alkenes.
Substitution with 4-chlorophenyl Group:
Introduction of Ketone and Nitrile Groups: The ketone group can be introduced via oxidation reactions, while the nitrile group can be added through nucleophilic substitution reactions using cyanide sources.
Industrial production methods may involve optimized versions of these synthetic routes, focusing on yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include:
- Oxidizing agents: Potassium permanganate, chromium trioxide.
- Reducing agents: Lithium aluminum hydride, sodium borohydride.
- Substitution reagents: Halogens, nitro compounds.
Major products formed from these reactions include carboxylic acids, primary amines, and substituted aromatic compounds.
Aplicaciones Científicas De Investigación
1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structural features allow it to bind to specific sites, influencing biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile can be compared with similar compounds such as:
1-(4-bromophenyl)-3-oxocyclobutane-1-carbonitrile: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
1-(4-chlorophenyl)-3-oxocyclopentane-1-carbonitrile: Similar structure but with a cyclopentane ring, affecting its chemical properties and uses.
The uniqueness of this compound lies in its specific combination of functional groups and the cyclobutane ring, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO/c12-9-3-1-8(2-4-9)11(7-13)5-10(14)6-11/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTSVSBLYGFAQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC1(C#N)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Bromo-2-fluorophenyl)methyl]-3-methylpiperazine](/img/structure/B7895852.png)
![1-[(2-Chlorophenyl)methyl]-3-methylpiperazine](/img/structure/B7895861.png)




![4-[(Oxan-4-ylmethyl)amino]butan-2-ol](/img/structure/B7895908.png)






